molecular formula C7H7NO2S B13670953 6-(Methylsulfinyl)nicotinaldehyde

6-(Methylsulfinyl)nicotinaldehyde

Cat. No.: B13670953
M. Wt: 169.20 g/mol
InChI Key: GDNRMHPEQAOTCQ-UHFFFAOYSA-N
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Description

6-(Methylsulfinyl)nicotinaldehyde is a nicotinic acid derivative featuring a methylsulfinyl (-SOCH₃) substituent at the 6-position of the pyridine ring and an aldehyde functional group at the 3-position.

Properties

Molecular Formula

C7H7NO2S

Molecular Weight

169.20 g/mol

IUPAC Name

6-methylsulfinylpyridine-3-carbaldehyde

InChI

InChI=1S/C7H7NO2S/c1-11(10)7-3-2-6(5-9)4-8-7/h2-5H,1H3

InChI Key

GDNRMHPEQAOTCQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=NC=C(C=C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfinyl)nicotinaldehyde typically involves the introduction of a methylsulfinyl group to the nicotinaldehyde structure. One common method is the oxidation of 6-(methylthio)nicotinaldehyde using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the selective formation of the sulfoxide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfinyl)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The methylsulfinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 6-(Methylsulfonyl)nicotinaldehyde.

    Reduction: 6-(Methylsulfinyl)nicotinalcohol.

    Substitution: Various substituted nicotinaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Methylsulfinyl)nicotinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Methylsulfinyl)nicotinaldehyde involves its interaction with various molecular targets and pathways. The compound can modulate oxidative stress by influencing the activity of enzymes involved in redox reactions. It may also affect signaling pathways related to inflammation and cell proliferation, such as the NF-κB and MAPK pathways.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural properties of 6-(Methylsulfinyl)nicotinaldehyde with its analogs:

Compound Name Molecular Formula Molecular Weight Substituent Melting Point (°C) CAS Number
This compound C₇H₇NO₂S 185.20* 6-(Methylsulfinyl) Not reported Not available
6-(2-Furyl)nicotinaldehyde C₁₀H₇NO₂ 173.16 6-(2-Furyl) 43–48 886851-42-9
6-(3-Fluorophenyl)nicotinaldehyde C₁₂H₈FNO 201.20 6-(3-Fluorophenyl) Not reported 898795-81-8
6-(2-Bromophenyl)nicotinaldehyde C₁₂H₈BrNO 262.11 6-(2-Bromophenyl) Not reported 898404-58-5
6-(4-Bromophenyl)nicotinaldehyde C₁₂H₈BrNO 262.10 6-(4-Bromophenyl) Not reported 113744-39-1
6-(Difluoromethoxy)nicotinaldehyde C₈H₅F₂NO₂ 201.13* 6-(Difluoromethoxy) Not reported 1211577-99-9

*Inferred values based on molecular structure.

Key Observations:
  • Molecular Weight: Halogenated derivatives (e.g., bromophenyl) exhibit higher molecular weights due to bromine’s atomic mass. The sulfinyl group adds moderate mass compared to non-sulfur substituents .
  • Melting Points : Only 6-(2-Furyl)nicotinaldehyde has a reported melting range (43–48°C), suggesting crystallinity influenced by the furyl group’s planar structure .

Reactivity and Functional Group Influence

  • Aldehyde Reactivity : The electron-withdrawing nature of the sulfinyl group may increase the electrophilicity of the aldehyde, favoring nucleophilic addition reactions. In contrast, electron-donating groups (e.g., furyl) could stabilize the aldehyde via resonance .
  • Metabolic Pathways : Nicotinaldehyde derivatives are metabolized by enzymes like aldehyde dehydrogenase (ALDH) to carboxylic acids . The sulfinyl group may alter substrate specificity or inhibit enzymatic conversion, impacting bioavailability.
  • Stability : Sulfoxides (sulfinyl) are generally more stable than thioethers (e.g., 5-Methyl-6-methylsulfanyl-nicotinic acid in ) but less stable than sulfones. This intermediate oxidation state may influence storage conditions .

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